
Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Benzisoxazole Ring: This step might involve the reaction of an ortho-substituted nitrobenzene with a suitable nucleophile.
Spiro Compound Formation: The final step would involve the spirocyclization reaction, where the two rings are connected through a single atom, often under high-temperature conditions or using a catalyst.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that stabilize intermediates and products.
Purification Techniques: Employing chromatography or crystallization to purify the final product.
化学反応の分析
Types of Reactions
“Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential drug candidate due to its unique structural features.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industry, it might find applications in the development of new materials, such as polymers or advanced composites.
作用機序
The mechanism of action of “Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Pathways: Affecting cellular processes such as apoptosis or cell proliferation.
類似化合物との比較
Similar Compounds
- Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole
- This compound
Uniqueness
The uniqueness of “this compound” lies in its spiro structure, which imparts distinct chemical and physical properties compared to linear or fused-ring compounds. This structural feature can influence its reactivity, stability, and interactions with biological targets.
特性
IUPAC Name |
2,2',3'-triphenylspiro[1,2,4-triazolidine-5,4'-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazole]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c31-25-27-26(28-29(25)20-13-6-2-7-14-20)18-10-17-22-23(26)24(19-11-4-1-5-12-19)30(32-22)21-15-8-3-9-16-21/h1-9,11-16,22-24,28H,10,17-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXJJQOWTZNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5(C1)NC(=O)N(N5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B3010051.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)
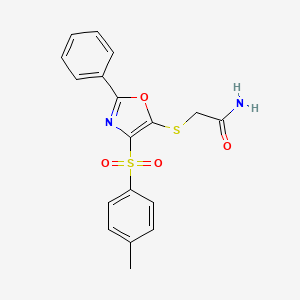
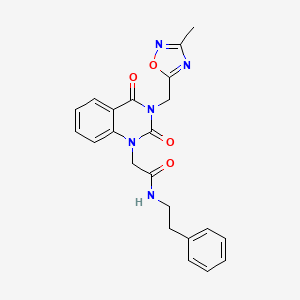

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)
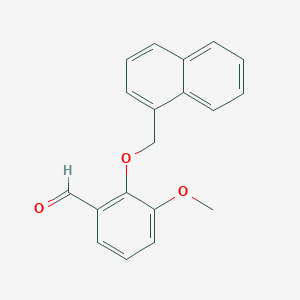
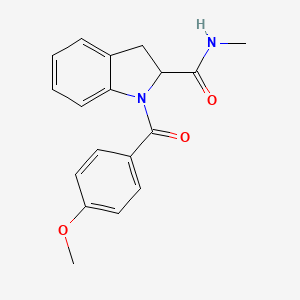
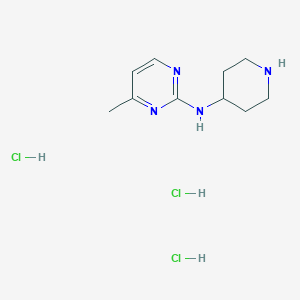
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
